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Compound of Interest

Compound Name: Vegfr-2-IN-28

Cat. No.: B12419792

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-28" is not
available in publicly accessible scientific literature or chemical databases. The following guide
provides a comprehensive overview of the Vascular Endothelial Growth Factor Receptor 2
(VEGFR-2), its role as a therapeutic target, and the properties of known inhibitors, which may
serve as a valuable resource for researchers and drug development professionals interested in
this area.

Introduction to VEGFR-2 as a Therapeutic Target

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert
Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the
physiological process of forming new blood vessels from pre-existing ones.[1][2] This process
is crucial for embryonic development, wound healing, and tissue regeneration.[3] However, in
pathological conditions such as cancer, VEGFR-2 signaling is often hijacked by tumors to
promote abnormal blood vessel growth, which is essential for tumor progression and
metastasis.[2][3]

VEGFR-2 is a receptor tyrosine kinase (RTK) primarily expressed on vascular endothelial cells.
[2][4] The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), induces
receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular
domain.[2][4] This activation initiates a cascade of downstream signaling pathways that
regulate endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7]
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Given its central role in tumor angiogenesis, VEGFR-2 has become a prime target for the

development of anti-cancer therapies.[3][8]

Properties of Exemplary VEGFR-2 Inhibitors

While information on "Vegfr-2-IN-28" is unavailable, numerous small molecule inhibitors

targeting VEGFR-2 have been developed. To illustrate the type of data relevant to researchers,
the properties of two example inhibitors, VEGFR-2-IN-30 and VEGFR-2-IN-35, are summarized

below.
Property VEGFR-2-IN-30 VEGFR-2-IN-35
Molecular Formula C28H23CIN604S2 Not Available
Molecular Weight 607.10 g/mol Not Available
IC50 (VEGFR-2) 66 NnM 37 nM
Other Kinase Targets (IC50) PDGFR (180 nM), EGFR (98 Not Available

nM), FGFR1 (82 nM)

Cellular Activity

Inhibits UO-31 cell growth
(35% at 10 pM), Inhibits
HUVEC migration (58.52% at
10 pg/mL), Induces S-phase
cell cycle arrest and apoptosis
in UO-31 cells.[9]

Inhibits MCF-7 (IC50 = 10.56
pM) and HCT 116 (IC50 = 7.07
UM) cancer cells.[10]

SMILES String

0=C(NC1=CC=C(C=C1)S(=0)
(NC2=NN=C(C=C2)Cl)=0)CS
C3=NC4=CC=CC=C4C(N3CC
C5=CC=CC=C5)=0

Not Available

CAS Number

Not Available

2634356-52-6

The VEGFR-2 Signaling Pathway

Upon binding of VEGF-A, VEGFR-2 dimerizes and becomes activated through trans-

autophosphorylation of key tyrosine residues in its cytoplasmic domain.[1][4] This
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phosphorylation creates docking sites for various signaling proteins, leading to the activation of
multiple downstream pathways that collectively promote angiogenesis.

Key signaling cascades initiated by VEGFR-2 activation include:

e PLCy-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.
Activated VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCy), which in
turn activates Protein Kinase C (PKC) and the Raf-MEK-ERK (MAPK) cascade, ultimately
leading to the transcription of genes involved in cell proliferation.[2][4]

o PI3K-Akt Pathway: This pathway is central to endothelial cell survival. The activation of
Phosphatidylinositol 3-kinase (PI13K) and its downstream effector Akt promotes cell survival
by inhibiting apoptotic signals.[1][4]

e Src Family Kinases and Focal Adhesion Signaling: VEGFR-2 activation leads to the
stimulation of Src family kinases, which play a role in cell migration and the formation of focal
adhesions.[7]

» p38 MAPK Pathway: This pathway is involved in regulating actin cytoskeleton reorganization,
which is essential for endothelial cell migration.[5][7]
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Caption: VEGFR-2 Signaling Pathways.
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Experimental Protocols for Characterizing VEGFR-2
Inhibitors

The evaluation of a novel VEGFR-2 inhibitor involves a series of in vitro and in vivo
experiments to determine its potency, selectivity, mechanism of action, and anti-angiogenic
effects.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of the compound against the VEGFR-2
kinase.

Methodology:

e Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a
synthetic peptide) and ATP in a suitable buffer.

e The test compound is added at various concentrations.

e The kinase reaction is initiated and allowed to proceed for a defined period at a controlled
temperature.

e The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can
be done using various methods, such as radioisotope incorporation (32P-ATP),
fluorescence-based assays, or antibody-based detection (e.g., ELISA).

e The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated
by fitting the dose-response data to a suitable model.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of endothelial cells.
Methodology:

o Human Umbilical Vein Endothelial Cells (HUVECS) are seeded in 96-well plates and allowed
to attach.
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The cells are then treated with various concentrations of the test compound in the presence
of a pro-angiogenic stimulus, typically VEGF-A.

After a suitable incubation period (e.g., 48-72 hours), cell proliferation is measured using
assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation).

The concentration of the inhibitor that reduces cell proliferation by 50% (GI150) is determined.

Endothelial Cell Migration Assay

Objective: To evaluate the effect of the inhibitor on endothelial cell migration, a key step in

angiogenesis.

Methodology (Wound Healing/Scratch Assay):

HUVECSs are grown to confluence in a multi-well plate.

A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

The cells are washed to remove detached cells and then incubated with media containing
various concentrations of the test compound and VEGF-A.

The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, and
24 hours).

The extent of cell migration is quantified by measuring the change in the wound area over
time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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